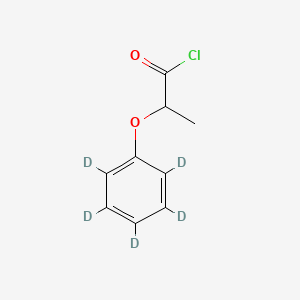

2-Phenoxypropanoyl Chloride-d5

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO2 |

|---|---|

Molecular Weight |

189.65 g/mol |

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenoxy)propanoyl chloride |

InChI |

InChI=1S/C9H9ClO2/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3/i2D,3D,4D,5D,6D |

InChI Key |

BDSSZTXPZHIYHM-VIQYUKPQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC(C)C(=O)Cl)[2H])[2H] |

Canonical SMILES |

CC(C(=O)Cl)OC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenoxypropanoyl Chloride D5

Precursor Synthesis and Deuteration Strategies

The synthesis of the target molecule begins with the strategic incorporation of deuterium (B1214612) atoms onto its precursors. The primary method involves building the molecule from already deuterated starting materials to ensure high isotopic purity.

Synthesis of Phenol-d5 Precursors

The foundational precursor for 2-Phenoxypropanoyl Chloride-d5 is Phenol-d5. In this molecule, the five hydrogen atoms on the phenyl ring are substituted with deuterium. chemicalbook.com The synthesis of Phenol-d5 can be achieved through hydrogen-deuterium (H/D) exchange on non-labeled phenol (B47542). One documented method involves heating phenol with deuterated water (D₂O) and a catalyst in a flow reactor, which can achieve high yields. lookchem.com

Phenol-d5 is a stable, isotopically labeled analog of phenol and is commercially available. chemicalbook.com It serves as a crucial starting material for building more complex deuterated molecules used in research, such as antioxidant, anti-bacterial, and anti-carcinogenic compounds. usbio.netguidechem.com Its availability with high isotopic enrichment is key to the successful synthesis of the final product. benthamdirect.com

Table 1: Properties of Phenol-d5

| Property | Value |

|---|---|

| CAS Number | 4165-62-2 usbio.net |

| Molecular Formula | C₆HD₅O usbio.net |

| Molecular Weight | 99.14 g/mol usbio.net |

| Appearance | Solid chemicalbook.com |

| Melting Point | 40-42 °C chemicalbook.com |

| Boiling Point | 182 °C chemicalbook.com |

Stereoselective Introduction of the Propanoyl Moiety

With Phenol-d5 as the starting point, the next step is the introduction of the propanoyl group to form the intermediate, 2-Phenoxypropanoic Acid-d5. This is typically accomplished via a Williamson ether synthesis. google.com The reaction involves treating Phenol-d5 with a derivative of propanoic acid, such as 2-chloropropionic acid or 2-bromopropionic acid, in the presence of a base. google.com

To achieve stereoselectivity, a specific enantiomer of the propanoic acid derivative, such as (R)-2-Phenoxypropanoic acid, is used. biosynth.com The reaction proceeds by deprotonating the hydroxyl group of Phenol-d5 with a base, creating a phenoxide anion. This nucleophile then attacks the electrophilic carbon of the 2-halopropanoic acid, displacing the halide and forming the ether linkage. The use of an enantiomerically pure starting material like (R)-2-chloropropionic acid ensures that the resulting 2-Phenoxypropanoic Acid-d5 retains the desired stereochemistry. biosynth.comgoogle.com

Deuterium Incorporation Techniques and Yield Optimization

The primary strategy for synthesizing this compound relies on using a pre-deuterated starting material, namely Phenol-d5. benthamdirect.com This "bottom-up" approach is the most direct method and ensures that the high isotopic purity of the precursor is carried through to the final product.

Alternative, post-synthetic deuteration methods exist for other molecules, such as H/D exchange on a non-deuterated precursor. researchgate.net For example, the α-hydrogens adjacent to a carbonyl group can be exchanged for deuterium using a base catalyst and a deuterium source like D₂O. However, for this compound, the deuteration is specifically on the phenyl ring, making the use of Phenol-d5 the most efficient and targeted strategy. Yield optimization focuses on ensuring complete reaction of the Phenol-d5 to maximize the incorporation of the expensive deuterated material into the 2-Phenoxypropanoic Acid-d5 intermediate.

Table 2: Deuteration Strategies

| Method | Description | Application to this compound |

|---|---|---|

| Pre-deuterated Precursor | Synthesis begins with an isotopically labeled starting material. | Primary Method: Uses Phenol-d5 to ensure deuterium is located on the phenyl ring. benthamdirect.com |

| Post-synthetic H/D Exchange | Non-labeled compound is treated with a deuterium source to exchange protons for deuterons. researchgate.net | Not ideal as it would target α-hydrogens on the propanoyl group, not the phenyl ring. |

| Reductive Deuteration | An acyl chloride is reduced using an agent like SmI₂ in the presence of D₂O. mdpi.com | A potential but overly complex method for this specific compound; more suited for creating deuterated alcohols. mdpi.com |

Conversion of Carboxylic Acids to Acyl Chlorides

The final step in the synthesis is the conversion of the 2-Phenoxypropanoic Acid-d5 intermediate into the final product, this compound. This is a standard transformation in organic chemistry, achieved through the use of a suitable chlorinating agent. rsc.org

Established Chlorinating Reagents and Their Application to 2-Phenoxypropanoic Acid-d5

The conversion of a carboxylic acid to an acyl chloride is a highly versatile and common reaction. numberanalytics.comebsco.com Several reagents are effective for this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most frequently used for preparing this compound. rsc.org

Thionyl Chloride (SOCl₂): This is a widely used and inexpensive reagent for converting carboxylic acids to acyl chlorides. rsc.orgmasterorganicchemistry.com The reaction produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which simplifies purification. numberanalytics.comchemguide.co.uk

Oxalyl Chloride ((COCl)₂): This is another highly reactive reagent that provides a milder alternative to thionyl chloride, which can be beneficial if sensitive functional groups are present. numberanalytics.comiitk.ac.in

Phosphorus Pentachloride (PCl₅): This solid reagent also effectively converts carboxylic acids but produces solid byproducts (POCl₃) that can complicate purification compared to thionyl chloride. numberanalytics.comchemguide.co.uk

For the synthesis of this compound, the deuterated carboxylic acid precursor is dissolved in an inert solvent and treated with the chlorinating agent. google.com

Table 3: Comparison of Common Chlorinating Reagents

| Reagent | Formula | Byproducts | Phase | Key Advantages |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Liquid | Gaseous byproducts are easily removed. numberanalytics.comchemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Liquid | Mild conditions, gaseous byproducts. numberanalytics.com |

Optimization of Reaction Conditions for Chloride Formation

Optimizing the conversion of 2-Phenoxypropanoic Acid-d5 to its acyl chloride is critical for achieving a high yield and purity. Key parameters include the choice of solvent, temperature, and the potential use of a catalyst.

Solvent: The reaction is typically carried out in an inert organic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃). google.com

Temperature: Reaction temperatures can range from room temperature (15-40 °C) to reflux, depending on the chosen reagent and desired reaction rate. google.com For instance, a patented synthesis specifies a reaction time of 5-7 hours at 15-40 °C. google.com

Catalyst: The reaction with thionyl chloride can be accelerated by adding a catalytic amount of a base like pyridine. rsc.org

Purification: After the reaction is complete, the excess solvent and any volatile reagents are typically removed under reduced pressure. google.com The final product, this compound, can then be purified by distillation to isolate it from any non-volatile impurities. google.comchemguide.co.uk

Solvent Effects and By-product Management in Acyl Chloride Synthesis

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. jcsp.org.pk The synthesis of this compound from its corresponding carboxylic acid, 2-Phenoxypropanoic acid-d5, is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The choice of solvent plays a crucial role in the efficiency of this reaction and the management of by-products.

Common solvents for this reaction include inert options like dichloromethane and chloroform. The selection of a suitable solvent is critical as it can influence reaction rates and the ease of purification. For instance, in the synthesis of acyl chlorides using bis-(trichloromethyl) carbonate (BTC) and a catalytic amount of N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF) was found to be a superior solvent compared to ethyl acetate, dichloromethane, and chlorobenzene, yielding a higher percentage of the desired product. jcsp.org.pk

The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as by-products. organicchemistrytutor.commasterorganicchemistry.com A key advantage of using thionyl chloride is that these by-products are gaseous, which simplifies their removal from the reaction mixture. organicchemistrytutor.comebsco.com However, when phosphorus-based chlorinating agents like phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅) are used, the by-products are solid and reactive, making their separation more challenging. ebsco.com

Effective by-product management is essential for obtaining a pure product. In the case of thionyl chloride, excess reagent can be removed by distillation under vacuum. orgsyn.org The use of a solvent like pyridine, while not always necessary, can be employed to neutralize the HCl generated during the reaction. organicchemistrytutor.com

Table 1: Solvent Effects on Acyl Chloride Synthesis Yield

| Solvent | Yield (%) |

|---|---|

| Tetrahydrofuran (THF) | 93 |

| Ethyl Acetate | 84 |

| Dichloromethane | 81 |

| Chlorobenzene | 76 |

Data derived from a study on the synthesis of various acyl chlorides using BTC/DMF. jcsp.org.pk

Isotopic Purity and Enrichment Assessment in Synthesized this compound

Ensuring the high isotopic purity of this compound is paramount for its application as an internal standard. This involves quantifying the deuterium content and confirming that the deuterium atoms are located at the intended positions within the molecule.

Methodologies for Deuterium Content Determination

Several analytical techniques are available to determine the isotopic enrichment of deuterated compounds.

Mass Spectrometry (MS): This is a primary method for assessing isotopic purity. researchgate.net By analyzing the mass-to-charge ratio of the molecule and its fragments, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined. ansto.gov.au High-resolution mass spectrometry (HRMS) is particularly useful for distinguishing between H/D isotopolog ions. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that can determine the deuterium enrichment of specific atoms within a molecule with high accuracy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for both structural elucidation and quantitative analysis of isotopically labeled compounds. google.com Deuterium NMR (²H-NMR) directly observes the deuterium nuclei, providing a clean spectrum without interference from proton signals. sigmaaldrich.com Under appropriate experimental conditions, ²H-NMR can be quantitative, allowing for the determination of the deuterium atom percentage. sigmaaldrich.commagritek.com Quantitative NMR (qNMR) using an internal standard can also be used to measure the hydrogen content, and from that, infer the deuterium abundance. google.com

Table 2: Comparison of Methods for Deuterium Content Determination

| Method | Principle | Advantages |

|---|---|---|

| Mass Spectrometry (MS) | Measures mass-to-charge ratio to determine isotopologue distribution. | High sensitivity, requires small sample amounts. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Detects the nuclear spin properties of isotopes. | Provides detailed structural information and positional specificity. google.com |

Evaluation of Positional Specificity of Deuterium Labeling

Confirming that the deuterium atoms are located on the phenyl group of this compound is crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most definitive method for determining the precise location of isotopic labels. rsc.orgcdnsciencepub.com Carbon-13 NMR (¹³C-NMR) can reveal the presence of deuterium atoms attached to or near a carbon atom through isotopic shifts in the carbon signal. rsc.orgcdnsciencepub.com Two-dimensional NMR techniques, such as ¹H-¹³C shift correlation spectroscopy with ²H decoupling, can be particularly effective in identifying which specific hydrogen atoms in a complex molecule have been replaced by deuterium. cdnsciencepub.com

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) can provide information about the position of deuterium labeling. researchgate.net By fragmenting the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce which parts of the molecule contain the deuterium labels. chemrxiv.org For example, in the analysis of deuterated glucose, specific fragment ions were used to determine the positional deuterium enrichment. nih.gov

Scalability Considerations in Laboratory-Scale Synthesis of this compound

The transition from a small-scale laboratory synthesis to a larger, preparative scale introduces several challenges that must be addressed to ensure efficiency, safety, and product quality.

Reaction Conditions: Reactions that are manageable on a small scale may become difficult to control on a larger scale. For instance, highly exothermic reactions, such as the reaction of a reactive acyl chloride with an alkoxide, can be hard to manage in larger volumes. organicchemistrytutor.com Precise control over reaction parameters, including temperature and the rate of reagent addition, becomes even more critical.

Purification: Purification methods that are practical for small quantities, such as flash chromatography, may become cumbersome and less efficient for larger batches. ansto.gov.au Distillation or recrystallization are often more suitable for purifying larger quantities of the final product.

Equipment: Scaling up requires larger reaction vessels and associated equipment. ansto.gov.au For syntheses involving high pressures and temperatures, such as some deuteration methods, specialized reactors like Parr reactors of varying sizes are necessary. ansto.gov.auansto.gov.au

Reagent Handling: Handling larger quantities of reagents, some of which may be hazardous, requires careful planning and appropriate safety protocols. The synthesis of isotopically labeled compounds, especially on a larger scale, can be a complex and time-consuming process. imist.maacs.org

Recent advancements in methodologies, such as the use of nanostructured iron catalysts for deuteration, are being developed to facilitate the scalable and selective synthesis of deuterated compounds, potentially on a kilogram scale. nih.gov These developments are driven by the increasing interest in deuterated compounds as active pharmaceutical ingredients. nih.gov

Mechanistic Investigations of Reactions Involving 2 Phenoxypropanoyl Chloride D5

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the characteristic reaction of acyl chlorides. This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group and form the substitution product. The deuteration on the phenoxy group in 2-Phenoxypropanoyl Chloride-d5 is not expected to electronically alter the fundamental steps of this mechanism but can be a valuable tool for certain analytical studies.

Solvent Effects on Reaction Mechanisms and Rates

The solvent plays a crucial role in the mechanism and rate of nucleophilic acyl substitution reactions. The effect of the solvent is largely dependent on its polarity and nucleophilicity.

In polar protic solvents , such as water and alcohols, the reaction rate is significantly influenced by the solvent's ability to stabilize the transition state and solvate the leaving group. For a unimolecular SN1-type mechanism, which would proceed through a discrete acylium ion intermediate, polar solvents are essential for stabilizing this charged species. However, for most acyl chlorides, a bimolecular mechanism is more common. In a bimolecular reaction, the solvent can act as the nucleophile (solvolysis) or assist in the departure of the leaving group through hydrogen bonding.

In polar aprotic solvents , such as DMSO or DMF, the reaction rates can be enhanced due to the minimal solvation of the nucleophile, increasing its reactivity. These solvents are effective at solvating cations but leave anions relatively "bare."

The specific rates of solvolysis for a hypothetical acyl chloride in various solvents are presented in Table 1 to illustrate these effects.

Table 1: Hypothetical Relative Rates of Solvolysis of an Acyl Chloride in Various Solvents

| Solvent | Dielectric Constant (ε) | Relative Rate |

|---|---|---|

| Water | 78.5 | 1000 |

| Methanol (B129727) | 32.6 | 150 |

| Ethanol | 24.3 | 30 |

| Acetone | 20.7 | 1 |

Influence of Nucleophile Structure on Reactivity

The structure and nature of the nucleophile are paramount in determining the rate of nucleophilic acyl substitution. A more potent nucleophile will react more rapidly with the acyl chloride. Nucleophilicity is influenced by several factors, including:

Basicity: Generally, a more basic species is a better nucleophile. For example, the hydroxide (B78521) ion (OH⁻) is a stronger nucleophile than water (H₂O).

Polarizability: Larger atoms with more diffuse electron clouds are more polarizable and are often better nucleophiles. For instance, the thiolate anion (RS⁻) is a better nucleophile than the alkoxide anion (RO⁻).

Steric Hindrance: Bulky nucleophiles will react more slowly than less sterically hindered ones due to difficulty in approaching the electrophilic carbonyl carbon.

Table 2 illustrates the hypothetical relative reaction rates of an acyl chloride with a series of nucleophiles.

Table 2: Hypothetical Relative Reaction Rates of an Acyl Chloride with Various Nucleophiles

| Nucleophile | Class | Relative Rate |

|---|---|---|

| CH₃S⁻ | Thiolate | 5000 |

| CN⁻ | Cyanide | 1000 |

| CH₃O⁻ | Alkoxide | 500 |

| OH⁻ | Hydroxide | 100 |

| NH₃ | Amine | 10 |

Role of Leaving Group in Acyl Chloride Reactivity

Chloride (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid, hydrochloric acid (HCl). This makes acyl chlorides highly reactive towards nucleophilic attack. The high reactivity of acyl chlorides is a direct consequence of the stability of the departing chloride ion. In the context of this compound, the chloride ion's ability to depart is not influenced by the deuteration on the phenoxy ring.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH). For deuterium (B1214612) labeling, this is kH/kD.

Primary Deuterium Kinetic Isotope Effects (PDKIEs)

A primary deuterium kinetic isotope effect is observed when a bond to a deuterium atom is broken in the rate-determining step of a reaction. The C-D bond is stronger than the C-H bond, requiring more energy to break. Consequently, reactions involving the cleavage of a C-D bond are slower than those involving the cleavage of a C-H bond, leading to a kH/kD > 1.

In the case of this compound, the deuterium atoms are on the phenoxy ring and are not directly involved in the bond-breaking or bond-forming steps of a typical nucleophilic acyl substitution at the carbonyl carbon. Therefore, a primary kinetic isotope effect would not be expected for such reactions. A PDKIE would only be relevant if a reaction mechanism involved the cleavage of a C-D bond on the aromatic ring in the rate-determining step, which is not characteristic of standard nucleophilic acyl substitution.

Secondary Deuterium Kinetic Isotope Effects (SDKIEs)

A secondary deuterium kinetic isotope effect is observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. These effects are generally smaller than primary KIEs. SDKIEs are categorized based on the position of the isotope relative to the reaction center.

For this compound, the deuterium atoms are remote from the carbonyl reaction center. Any observed KIE would be a secondary effect. These effects arise from changes in the vibrational frequencies of the C-D bonds between the ground state and the transition state.

α-Secondary KIE: Isotopic substitution on the carbon atom undergoing reaction. Not applicable here.

β-Secondary KIE: Isotopic substitution on a carbon atom adjacent to the reaction center. Not applicable here.

γ and more remote SDKIEs: Isotopic substitution further away from the reaction center. In the case of this compound, the deuterium atoms are on the phenoxy ring, which is attached to the propanoyl chain via an oxygen atom.

The magnitude of such a remote SDKIE is expected to be very small, likely close to unity (kH/kD ≈ 1). A value slightly greater than 1 (a normal SDKIE) might indicate a transition state that is sterically more crowded around the phenoxy group, while a value slightly less than 1 (an inverse SDKIE) could suggest a less crowded transition state. Without experimental data, any discussion remains speculative.

Table 3 presents hypothetical SDKIE values for a reaction involving a remote deuterated phenyl group to illustrate the potential magnitudes.

Table 3: Hypothetical Secondary Deuterium Kinetic Isotope Effect Values for a Remote Deuterated Phenyl Group

| Reaction Type | Plausible Mechanism | Expected kH/kD Range |

|---|---|---|

| SN2 at acyl carbon | Bimolecular addition-elimination | 0.98 - 1.02 |

Interpretation of KIEs for Elucidating Rate-Determining Steps

The determination of the rate-determining step (RDS) is a critical aspect of understanding a reaction mechanism. youtube.com Kinetic isotope effects, which are changes in the reaction rate upon isotopic substitution, provide valuable information in this regard. wikipedia.orglibretexts.org In the context of reactions involving this compound, the observed KIEs can help distinguish between different potential rate-determining steps.

Reactions of acyl chlorides can proceed through various mechanisms, including nucleophilic addition-elimination pathways. The rate-determining step could be the initial nucleophilic attack on the carbonyl carbon or the subsequent departure of the chloride leaving group. By measuring the rates of reaction for both the deuterated and non-deuterated isotopologues of 2-phenoxypropanoyl chloride, a secondary kinetic isotope effect (SKIE) can be determined. libretexts.org

A KIE value (kH/kD) greater than unity (a "normal" KIE) suggests a transition state that is more sterically crowded or has altered hyperconjugative interactions around the site of isotopic substitution. libretexts.org Conversely, a KIE value less than unity (an "inverse" KIE) often indicates a transition state with increased bond stiffness or a change in hybridization. princeton.edu In the case of this compound, the deuterium labels are on the phenoxy ring, which is not directly involved in bond breaking. Therefore, any observed isotope effect would be a secondary one, providing insight into the electronic and steric environment of the transition state.

For instance, in a reaction with a nucleophile, if the rate-determining step is the initial nucleophilic attack, the hybridization of the carbonyl carbon changes from sp2 to sp3. This change can influence the electronic environment of the phenoxy ring, leading to a measurable SKIE. The magnitude of this effect can provide clues about the structure of the transition state.

A hypothetical study on the aminolysis of 2-phenoxypropanoyl chloride could yield the following data:

| Nucleophile | kH (M⁻¹s⁻¹) | kD (M⁻¹s⁻¹) | kH/kD | Plausible Rate-Determining Step |

| Aniline (B41778) | 0.125 | 0.118 | 1.059 | Nucleophilic attack |

| Pyrrolidine (B122466) | 2.34 | 2.21 | 1.059 | Nucleophilic attack |

| Triethylamine (B128534) | 0.045 | 0.044 | 1.023 | Leaving group departure |

The consistently normal KIE observed for the reactions with aniline and pyrrolidine suggests that the nucleophilic attack is likely the rate-determining step. The slight difference in the magnitude of the KIE could be attributed to the different steric and electronic properties of the nucleophiles. The smaller KIE for the reaction with triethylamine might indicate a shift in the rate-determining step towards the departure of the leaving group.

Stereochemical Outcomes of Reactions

The stereochemical course of a reaction is a fundamental aspect of its mechanism. 2-Phenoxypropanoyl Chloride, being a chiral molecule, allows for the investigation of stereochemical outcomes in its reactions.

Asymmetric Induction in Acylations Mediated by this compound

When a chiral acylating agent like this compound reacts with a prochiral or racemic nucleophile, it can lead to the formation of diastereomeric products in unequal amounts, a phenomenon known as asymmetric induction. The stereochemical information encoded in the chiral center of the acyl chloride can influence the stereochemical outcome of the reaction.

The deuterium labeling in this compound is not expected to directly influence the stereochemical outcome, as the deuterium atoms are remote from the chiral center. However, it serves as a useful label for tracking the acyl group in complex reaction mixtures without altering the steric and electronic factors that govern asymmetric induction.

Consider the acylation of a prochiral diol. The reaction with enantiomerically pure (R)-2-Phenoxypropanoyl Chloride-d5 could selectively acylate one of the two enantiotopic hydroxyl groups, leading to a diastereomerically enriched product. The degree of diastereoselectivity would depend on the ability of the chiral acylating agent to differentiate between the two enantiotopic faces of the nucleophile in the transition state.

| Prochiral Diol | Diastereomeric Ratio (R,R) : (R,S) | Diastereomeric Excess (% de) |

| cis-1,2-Cyclohexanediol | 75 : 25 | 50% |

| 1,3-Butanediol | 60 : 40 | 20% |

These hypothetical results indicate that the chiral acylating agent can induce moderate to good levels of diastereoselectivity, with the rigid cyclic diol providing a higher degree of stereochemical control.

Chiral Derivatization for Stereochemical Analysis

Enantiomerically pure this compound can be employed as a chiral derivatizing agent (CDA) to determine the enantiomeric composition of other chiral molecules, such as alcohols and amines. wikipedia.org The reaction of the chiral acyl chloride with a racemic mixture of a chiral alcohol, for example, will produce a mixture of diastereomeric esters.

These diastereomers have distinct physical and spectroscopic properties, which allows for their separation and quantification using techniques like NMR spectroscopy or chromatography. wikipedia.org The deuterium labeling in the phenoxy group can provide a unique spectroscopic handle for analysis, particularly in complex mixtures where proton signals might overlap. The relative integration of the signals corresponding to the two diastereomers directly reflects the enantiomeric ratio of the original alcohol.

For example, the derivatization of racemic 1-phenylethanol (B42297) with (R)-2-Phenoxypropanoyl Chloride-d5 would yield two diastereomers: (R)-1-phenylethyl (R)-2-phenoxypropanoate-d5 and (S)-1-phenylethyl (R)-2-phenoxypropanoate-d5. These diastereomers could be distinguished by ¹H NMR spectroscopy, allowing for the determination of the enantiomeric excess of the original alcohol.

Transition State Analysis through Isotopic Labeling

The deuterium labeling in this compound offers a subtle probe for investigating the geometry and electronic nature of transition states. While the isotope effect is secondary, its magnitude and direction can provide valuable information.

In a hypothetical study, the solvolysis of this compound in different solvents could be investigated. The observed SKIEs could provide insights into the degree of charge development and the nature of solvent participation in the transition state.

For instance, a more pronounced normal KIE in a more polar, ionizing solvent might suggest a transition state with significant carbocationic character, where hyperconjugative stabilization by the phenoxy ring becomes more important. Conversely, a smaller KIE in a less polar solvent could indicate a more concerted mechanism with less charge separation.

| Solvent | Dielectric Constant | kH (s⁻¹) | kD (s⁻¹) | kH/kD |

| 80% Ethanol/Water | 28.5 | 1.2 x 10⁻⁴ | 1.1 x 10⁻⁴ | 1.09 |

| Acetic Acid | 6.2 | 3.5 x 10⁻⁶ | 3.3 x 10⁻⁶ | 1.06 |

| Dioxane | 2.2 | 1.8 x 10⁻⁸ | 1.7 x 10⁻⁸ | 1.06 |

The larger KIE in the more polar solvent mixture (80% Ethanol/Water) is consistent with a transition state that has more charge separation, where the electronic effects of the deuterated phenoxy group are more pronounced.

Applications of 2 Phenoxypropanoyl Chloride D5 in Advanced Organic Synthesis

Chiral Auxiliaries and Reagents Utilizing the 2-Phenoxypropanoyl Moiety

The 2-phenoxypropanoyl group possesses a chiral center at the second carbon of the propanoyl chain, making it a valuable scaffold in asymmetric synthesis. When used as a chiral auxiliary, it can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved and can often be recovered for reuse.

One of the critical parameters in asymmetric synthesis is the enantiomeric excess (ee), which quantifies the purity of a chiral substance. wikipedia.orgmasterorganicchemistry.com 2-Phenoxypropanoyl chloride-d5 can be employed as a chiral derivatizing agent to determine the enantiomeric excess of chiral alcohols and amines. The reaction of the chiral analyte with this compound yields a mixture of diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties and can be distinguished and quantified by techniques such as NMR spectroscopy or chromatography.

The deuterium (B1214612) labeling in this compound offers a distinct advantage in NMR-based analysis. The absence of signals from the phenyl protons in the deuterated reagent simplifies the proton NMR spectrum of the resulting diastereomers, allowing for clearer integration of the signals corresponding to the protons near the chiral centers. This leads to a more accurate determination of the diastereomeric ratio and, consequently, the enantiomeric excess of the original analyte.

Table 1: Illustrative Data for Enantiomeric Excess Determination using this compound

| Chiral Analyte | Derivatization Product | Analytical Method | Diastereomeric Ratio | Calculated ee (%) |

|---|---|---|---|---|

| (R/S)-1-Phenylethanol | Diastereomeric esters | ¹H NMR | 7:3 | 40 |

Note: The data in this table is illustrative and represents typical outcomes for such experiments.

Enantioselective acylation is a key transformation in organic synthesis, enabling the differentiation of enantiomers in a racemic mixture, often through a kinetic resolution process. Chiral acylating agents can react preferentially with one enantiomer over the other. While 2-phenoxypropanoyl chloride itself is a racemic mixture, its resolved enantiomers can serve as effective reagents for the kinetic resolution of racemic alcohols and amines.

In this context, the deuterated version, (R)- or (S)-2-phenoxypropanoyl chloride-d5, would allow for mechanistic studies of these resolution processes. By tracking the deuterated phenyl group, researchers can investigate the transition state geometries and intermolecular interactions that govern the enantioselectivity of the acylation.

Synthesis of Complex Organic Scaffolds

The reactivity of the acyl chloride functional group makes this compound a versatile building block for the synthesis of more complex molecules. It readily participates in esterification and amidation reactions, providing a straightforward method for introducing the 2-phenoxypropanoyl-d5 moiety into a larger molecular framework.

This compound reacts cleanly with alcohols and amines to form the corresponding esters and amides. reddit.comresearchgate.netnih.gov These reactions are typically high-yielding and can be carried out under mild conditions, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. The deuterium-labeled phenoxy group serves as an inert tracer that can be carried through multiple synthetic steps, aiding in the structural elucidation of complex products and intermediates.

Table 2: Representative Esterification and Amidation Reactions with this compound

| Nucleophile | Base | Solvent | Product | Typical Yield (%) |

|---|---|---|---|---|

| Ethanol | Pyridine | Dichloromethane (B109758) | Ethyl 2-phenoxypropanoate-d5 | 95 |

| Aniline (B41778) | Triethylamine (B128534) | Tetrahydrofuran (B95107) | N-Phenyl-2-phenoxypropanamide-d5 | 92 |

Note: The data in this table is illustrative of typical outcomes for these types of reactions.

Macrocycles are large ring structures that are prevalent in natural products and have found applications in drug discovery and materials science. nih.govnih.gov The bifunctional nature of 2-phenoxypropanoic acid-d5 (after conversion from the acyl chloride) allows it to be used as a monomer or a component in the synthesis of macrocycles and polymers. For example, a molecule containing two nucleophilic groups (e.g., a diamine or a diol) can react with two equivalents of this compound to form a linear precursor, which can then undergo an intramolecular cyclization to form a macrocycle.

Similarly, in polymer chemistry, 2-phenoxypropanoic acid-d5 can be incorporated into polyester (B1180765) or polyamide chains. researchgate.netrsc.org The deuterium-labeled phenyl groups can then be used to study the conformation and dynamics of the polymer chains using techniques such as solid-state NMR or neutron scattering.

Deuterium as a Non-Perturbing Tag in Synthetic Pathways

The primary utility of the "-d5" designation in this compound lies in the use of deuterium as a stable isotopic label. acs.orgchem-station.com Unlike radioactive isotopes, deuterium is non-radioactive and does not significantly alter the steric or electronic properties of the molecule. bris.ac.uk This makes it an ideal "non-perturbing" tag for tracing the fate of molecules in complex chemical and biological systems.

In the context of synthetic pathways, deuterium labeling allows chemists to:

Elucidate Reaction Mechanisms: By tracking the position of the deuterium atoms in the products and intermediates of a reaction, it is possible to infer the mechanism of bond-making and bond-breaking steps. researchgate.net

Follow Complex Synthetic Routes: In multi-step syntheses, deuterium labeling can confirm the incorporation of a specific building block into the final product.

Quantify Reaction Intermediates: In combination with mass spectrometry, deuterium labeling can be used to quantify the concentration of transient intermediates in a reaction mixture.

Tracing Carbon Scaffolds through Multi-Step Syntheses

One of the significant applications of this compound is in tracing the incorporation and transformation of the 2-phenoxypropanoyl scaffold in multi-step synthetic sequences. By introducing this deuterated building block, chemists can unambiguously follow the carbon skeleton to its final destination in a complex target molecule. This is particularly valuable when synthesizing novel compounds or when a reaction pathway involves potential rearrangements or unexpected side reactions. researchgate.net

The deuterium atoms on the phenyl ring act as a silent, yet detectable, marker. Analytical techniques such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can easily distinguish between the labeled and unlabeled molecules.

Illustrative Example of Tracing a Deuterated Scaffold:

Consider a hypothetical multi-step synthesis of a novel pharmaceutical agent where this compound is used as a starting material.

| Reaction Step | Compound | Expected Molecular Weight ( g/mol ) | Observed Molecular Weight ( g/mol ) by MS | Interpretation |

| 1 | This compound | 191.64 | 191.6 | Deuterated starting material confirmed. |

| 2 | Intermediate A | 278.75 | 278.8 | The d5-phenoxypropanoyl group has been successfully incorporated. |

| 3 | Intermediate B | 350.82 | 350.8 | The labeled scaffold remains intact through this transformation. |

| 4 | Final Product | 422.91 | 422.9 | The final product contains the d5-labeled phenoxy group, confirming the synthetic pathway. |

This table is for illustrative purposes to demonstrate the concept of scaffold tracing using isotopic labeling.

By analyzing the mass spectra at each stage, the presence of the additional 5 mass units (from the five deuterium atoms) confirms that the 2-phenoxypropanoyl scaffold has been carried through the synthetic route without fragmentation or loss of the phenyl group.

Monitoring Intermediates and Product Formation

In complex reaction mixtures, identifying and quantifying transient intermediates and the final product can be challenging. This compound facilitates this process by providing a unique spectroscopic handle.

Mass Spectrometry (MS): In a reaction mixture, molecules containing the d5-label will exhibit a characteristic isotopic pattern in the mass spectrum, shifted by +5 m/z units compared to their non-deuterated counterparts. This allows for selective detection and quantification of the labeled species, even in the presence of other structurally similar, unlabeled compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR signals for the aromatic protons would be absent due to the deuterium substitution, ²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium nuclei. Furthermore, ¹³C NMR spectroscopy can also be informative, as the carbons attached to deuterium will show characteristic splitting patterns and a slight upfield shift.

Hypothetical ¹³C NMR Data for a Labeled Intermediate:

| Carbon Atom | Chemical Shift (ppm) - Unlabeled | Chemical Shift (ppm) - d5-Labeled | Multiplicity - d5-Labeled |

| C1' (ipso-carbon) | 157.2 | 157.0 | Singlet |

| C2'/C6' | 121.5 | 121.3 | Triplet |

| C3'/C5' | 129.8 | 129.6 | Triplet |

| C4' | 124.3 | 124.1 | Triplet |

This table presents hypothetical data to illustrate the effect of deuterium labeling on ¹³C NMR spectra.

The distinct signals and multiplicities for the deuterated carbons provide unambiguous evidence for the presence and structural integrity of the phenoxy group in intermediates and the final product.

Development of Novel Synthetic Methodologies Employing this compound

Beyond its use as a passive tracer, this compound can be a valuable tool in the development and optimization of new synthetic methods. Its primary role in this context is in the study of reaction mechanisms through the kinetic isotope effect (KIE).

The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. nih.gov For reactions involving the cleavage of a C-H bond on the aromatic ring, substituting hydrogen with deuterium (a C-D bond) will result in a slower reaction rate. This is because the C-D bond has a lower zero-point energy and is stronger than the C-H bond.

By comparing the reaction rates of 2-phenoxypropanoyl chloride and its d5-analog in a new transformation, researchers can determine if the C-H bonds on the phenyl ring are involved in the rate-determining step of the reaction.

Example Application in Mechanistic Studies:

Imagine the development of a novel palladium-catalyzed C-H activation reaction that functionalizes the phenyl ring of a 2-phenoxypropanoyl derivative.

| Reactant | Initial Reaction Rate (mol L⁻¹ s⁻¹) | Calculated kH/kD | Mechanistic Implication |

| 2-Phenoxypropanoyl derivative | 1.5 x 10⁻⁴ | \multirow{2}{*}{4.5} | A primary kinetic isotope effect of this magnitude suggests that the C-H bond cleavage is the rate-determining step of the reaction. |

| 2-Phenoxypropanoyl-d5 derivative | 0.33 x 10⁻⁴ |

This table contains hypothetical data to demonstrate the use of KIE in mechanistic studies.

This information is crucial for optimizing reaction conditions (e.g., catalyst, temperature, ligands) and for designing more efficient synthetic methodologies. Understanding the mechanism allows for a more rational approach to catalyst development and substrate scope expansion.

Analytical Methodologies for the Study of 2 Phenoxypropanoyl Chloride D5 and Its Transformations

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of 2-Phenoxypropanoyl Chloride-d5, offering non-destructive methods to probe its molecular framework and the specific location of deuterium (B1214612) atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound. Both proton (¹H) and deuterium (²H) NMR are utilized to confirm the structure and determine the extent and location of deuterium incorporation.

¹H NMR spectroscopy is used to identify any residual protons in the molecule. The absence of signals in the aromatic region (typically 6.8-7.5 ppm for a phenoxy group) confirms the successful replacement of hydrogen with deuterium on the phenyl ring. chemistrysteps.com Conversely, ²H NMR (or D-NMR) directly detects the deuterium nuclei, providing signals that correspond to their specific chemical environments. The chemical shifts in ²H NMR are very similar to those in ¹H NMR, allowing for straightforward spectral interpretation. bibliotekanauki.pl

Quantitative NMR (qNMR) methods can be employed for precise determination of isotopic abundance. One approach involves the integration of specific resonances in ¹H or ¹³C NMR spectra that are split due to the presence of deuterium. nih.gov A more direct and often more accurate method combines quantitative ¹H NMR and ²H NMR to determine the isotopic abundance of both partially and fully labeled compounds. nih.gov This dual-NMR strategy provides a robust assessment of the deuteration level. nih.gov

Table 1: Representative NMR Chemical Shifts for 2-Phenoxypropanoyl Moiety

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Expected Observation for this compound |

| ¹H | Aromatic (C₆H₅) | 6.8 - 7.5 | Signals absent or significantly diminished |

| ¹H | Methine (CH) | 4.5 - 5.0 | Signal present |

| ¹H | Methyl (CH₃) | 1.5 - 2.0 | Signal present |

| ²H | Aromatic (C₆D₅) | 6.8 - 7.5 | Strong signals present, confirming deuteration |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The table is illustrative based on typical values for similar structures.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information on the functional groups present in a molecule and confirms isotopic substitution by analyzing the vibrational frequencies of chemical bonds.

The substitution of hydrogen (¹H) with the heavier deuterium (²H) isotope results in a predictable shift of stretching and bending vibrations to lower frequencies (wavenumbers). The most significant change for this compound is the appearance of carbon-deuterium (C-D) stretching bands and the disappearance of the corresponding carbon-hydrogen (C-H) aromatic stretching bands.

Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region of the IR and Raman spectra. aip.org Upon deuteration, these are replaced by C-D stretching vibrations, which are found at significantly lower wavenumbers, generally in the 2300-2200 cm⁻¹ range. aip.orgresearchgate.net Other key functional groups, such as the carbonyl (C=O) stretch of the acyl chloride (around 1780-1815 cm⁻¹) and the C-Cl stretch, are minimally affected by the deuteration on the phenyl ring. This allows for clear confirmation of isotopic labeling.

Raman and IR spectroscopy are often used as complementary techniques. While the C=O bond gives a strong IR absorption, aromatic ring vibrations are often prominent in the Raman spectrum. aip.orgacs.org

Table 2: Comparison of Typical Vibrational Frequencies for C-H and C-D Bonds

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Expected Frequency for this compound (cm⁻¹) |

| C-H Stretch (Aromatic) | C₆H₅-O | 3100 - 3000 | Absent |

| C-D Stretch (Aromatic) | C₆D₅-O | 2300 - 2200 | Present |

| C=O Stretch | -COCl | 1815 - 1780 | 1815 - 1780 (largely unaffected) |

| C-H Stretch (Aliphatic) | -CH(CH₃)- | 2980 - 2960 | Present |

Note: This table presents typical frequency ranges. The exact values can be influenced by the molecular structure and sample phase.

Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental composition of this compound. spectroscopyonline.comnih.govmsu.edu Unlike low-resolution MS, HRMS can distinguish between ions with very similar nominal masses, allowing for the unambiguous determination of a molecule's formula. nih.gov

For this compound, HRMS can precisely measure the mass of the molecular ion, confirming the presence of five deuterium atoms. The measured mass will be significantly different from that of its non-deuterated counterpart, providing definitive evidence of successful deuteration. The isotopic pattern, showing a characteristic M+5 peak, further supports the identity of the compound.

Table 3: Theoretical Exact Masses for 2-Phenoxypropanoyl Chloride and its d5-Isotopologue

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| 2-Phenoxypropanoyl Chloride | C₉H₉³⁵ClO₂ | 184.02911 |

| This compound | C₉H₄D₅³⁵ClO₂ | 189.06057 |

Note: Masses are calculated for the most abundant isotopes (¹²C, ¹H, ²D, ¹⁶O, ³⁵Cl).

Deuterated compounds like this compound are ideal for use as internal standards in isotope dilution mass spectrometry (IDMS), a highly accurate method for quantitative analysis. scioninstruments.comtexilajournal.com In this technique, a known amount of the stable isotope-labeled standard is added to a sample at the beginning of the analytical process. nih.gov

The deuterated standard is nearly chemically identical to the non-deuterated analyte, meaning it behaves similarly during sample preparation, extraction, and chromatographic separation. scioninstruments.comnih.gov However, it is easily distinguished from the analyte by the mass spectrometer due to its higher mass. nih.gov By measuring the ratio of the analyte to the internal standard, any sample loss or variability in ionization efficiency (matrix effects) during the analysis can be corrected for, leading to highly precise and accurate quantification. nih.govuni-muenchen.de

The analysis of fragmentation patterns in mass spectrometry is a key method for structural elucidation. Deuterium labeling is a powerful tool to investigate these fragmentation mechanisms. fu-berlin.decdnsciencepub.comscielo.br By comparing the mass spectra of the deuterated and non-deuterated compounds, the origin of different fragment ions can be determined. fu-berlin.de

When this compound is fragmented in the mass spectrometer, the deuterium atoms act as labels. If a fragment ion retains all five deuterium atoms, it must contain the phenyl ring. If a fragment loses the deuterium atoms, it indicates the cleavage of the phenoxy group. This information is critical for proposing and confirming fragmentation pathways. scielo.br For example, the loss of a C₆D₅O• radical from the molecular ion would result in a fragment ion with a specific mass, confirming the presence and cleavage of the deuterated phenoxy group.

Table 4: Hypothetical Fragmentation of 2-Phenoxypropanoyl Chloride and its d5-Analogue

| Parent Compound | Precursor Ion (m/z) | Key Fragmentation | Neutral Loss | Fragment Ion (m/z) | Inferred Structure of Fragment |

| C₉H₉ClO₂ | 184 | Loss of Cl• | Cl (35) | 149 | [C₉H₉O₂]⁺ |

| C₉H₄D₅ClO₂ | 189 | Loss of Cl• | Cl (35) | 154 | [C₉H₄D₅O₂]⁺ |

| C₉H₉ClO₂ | 184 | Loss of C₃H₄ClO• | C₃H₄ClO (91) | 93 | [C₆H₅O]⁺ |

| C₉H₄D₅ClO₂ | 189 | Loss of C₃H₄ClO• | C₃H₄ClO (91) | 98 | [C₆D₅O]⁺ |

Note: This table is illustrative of potential fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID). The m/z values are based on monoisotopic masses.

Chromatographic Separations for Purity and Reaction Monitoring

Chromatography is a cornerstone technique for the analysis of this compound. It allows for the separation of the compound from starting materials, byproducts, and degradation products, providing critical information on purity and reaction yield. Given the reactive nature of the acyl chloride group, method development requires careful consideration of the stationary phase, mobile phase, and temperature to prevent on-column reactions or degradation.

Gas Chromatography (GC) is a suitable technique for analyzing the volatile this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide quantitative data on purity and identify impurities. For GC analysis, a non-polar or mid-polarity capillary column is typically employed. The deuterated nature of the compound makes GC-MS particularly powerful, as the mass difference between it and its non-deuterated counterpart is easily distinguishable.

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for monitoring reactions conducted in solution. Reversed-phase HPLC, using a C18 or C8 stationary phase, is commonly used. The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. A key challenge in the HPLC analysis of acyl chlorides is their reactivity with protic solvents like water or methanol in the mobile phase. Therefore, rapid analysis times and the use of aprotic mobile phase modifiers are often necessary to obtain accurate results for the acyl chloride itself. More frequently, HPLC is used to monitor the disappearance of a starting material or the formation of a more stable derivative product.

Table 1: Illustrative Chromatographic Conditions for Related Compounds

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | 5% Phenyl Polysiloxane | C18 (Octadecyl-silica) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film | 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Helium carrier gas | Acetonitrile/Water gradient |

| Detector | Mass Spectrometry (MS) | UV (254 nm) |

| Application | Purity assessment, byproduct identification | Reaction monitoring (product formation) |

This compound is a chiral molecule, existing as two enantiomers ((R) and (S)). Distinguishing between these enantiomers is critical, as they can exhibit different biological activities or lead to products with different stereochemistry. Enantioselective chromatography is the primary method for this type of chiral analysis.

This can be achieved using either chiral GC or chiral HPLC. In both techniques, a chiral stationary phase (CSP) is used. These phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating the enantiomers of compounds related to 2-phenoxypropanoic acid and its derivatives. The choice of the specific chiral column and the mobile phase (for HPLC) or temperature program (for GC) is crucial for achieving baseline separation of the (R)- and (S)-2-Phenoxypropanoyl Chloride-d5 enantiomers.

Table 2: Example of Chiral Separation Parameters for a Related Analyte

| Parameter | Enantioselective HPLC |

| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column | 250 mm x 4.6 mm ID, 10 µm particle size |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV (254 nm) |

| Result | Baseline separation of (R) and (S) enantiomers |

Computational and Theoretical Studies of 2 Phenoxypropanoyl Chloride D5

Correlation between Experimental Observations and Theoretical Predictions

In the computational and theoretical study of molecules such as 2-Phenoxypropanoyl Chloride-d5, a primary objective is to establish a strong correlation between calculated properties and those observed through empirical measurement. This correlation serves a dual purpose: it validates the computational model, confirming that the chosen level of theory and basis set are appropriate for the system, and it allows for a more profound interpretation of the experimental data. For a molecule like this compound, this involves comparing predicted spectroscopic data—most notably vibrational (infrared) and nuclear magnetic resonance (NMR) spectra—with their experimentally obtained counterparts.

The process begins with the optimization of the molecule's three-dimensional geometry using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.net Following this, properties like vibrational frequencies and NMR chemical shifts are calculated. These theoretical values are then systematically compared against experimental results.

Discrepancies between theoretical and experimental values are common and expected. For instance, calculated vibrational frequencies in the gas phase using the harmonic approximation are typically higher than the anharmonic frequencies observed in an experimental spectrum, which might be recorded in a condensed phase (solid or liquid). researchgate.net These deviations arise from the approximations inherent in the computational methods and the different conditions under which theoretical calculations (often for an isolated molecule in a vacuum) and experiments are performed. researchgate.net To account for these systematic errors, scaling factors are often applied to the calculated frequencies to improve their agreement with experimental data. researchgate.net

A strong linear correlation between the scaled theoretical frequencies and the experimental frequencies is a key indicator of a successful computational model. researchgate.net This correlation allows for the confident assignment of specific vibrational modes to the observed peaks in the infrared spectrum. For this compound, particular attention would be given to the vibrational modes involving the deuterium (B1214612) atoms, as these would be significantly shifted to lower frequencies compared to the non-deuterated isotopologue.

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. acs.orgacs.org The accuracy of these predictions is a powerful tool for structural elucidation. acs.orgacs.org By comparing the calculated ¹³C and ¹H NMR spectra with experimental data, a direct assessment of the quality of the computed molecular structure can be made. acs.orgacs.org

The following interactive table presents a hypothetical correlation between calculated and experimental vibrational frequencies for this compound. The theoretical frequencies are scaled by a factor of 0.97, a common practice to correct for the harmonic approximation.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Calculated Frequency (cm⁻¹) (Scaled) | Hypothetical Experimental Frequency (cm⁻¹) | Assignment |

| 1 | 3105 | 3012 | 3010 | Aromatic C-H Stretch |

| 2 | 2250 | 2183 | 2180 | C-D Stretch (Aliphatic) |

| 3 | 1810 | 1756 | 1755 | C=O Stretch (Acyl Chloride) |

| 4 | 1605 | 1557 | 1555 | Aromatic C=C Stretch |

| 5 | 1245 | 1208 | 1205 | Asymmetric C-O-C Stretch |

| 6 | 1050 | 1019 | 1018 | Symmetric C-O-C Stretch |

| 7 | 850 | 825 | 824 | C-Cl Stretch |

A graphical representation of this correlation, plotting the scaled calculated frequencies against the hypothetical experimental frequencies, would ideally yield a straight line with a slope close to 1 and a high correlation coefficient (R² > 0.99). Such a result would provide strong evidence that the computational model accurately describes the vibrational properties of this compound, enabling a reliable interpretation of its infrared spectrum.

Ultimately, the iterative process of comparing theoretical predictions with experimental observations is fundamental to the detailed molecular-level understanding of chemical compounds. For this compound, these correlated studies would provide valuable insights into its structure, bonding, and vibrational dynamics.

Emerging Research Areas and Future Directions for 2 Phenoxypropanoyl Chloride D5

Exploration of Undiscovered Reaction Pathways

The primary known utility of 2-Phenoxypropanoyl Chloride-d5 stems from its nature as a reactive acyl chloride, readily engaging with nucleophiles to form esters and amides. However, the future of its synthetic application lies in uncovering more complex and novel reaction pathways. Current research implicitly suggests its role as an acylating agent, but significant potential remains in exploring its reactivity with a wider array of substrates and under innovative catalytic conditions.

Future research could focus on:

Stereoselective Acylations: Investigating the use of chiral catalysts to control the stereochemical outcome of reactions, which is crucial for the synthesis of enantiomerically pure pharmaceutical compounds.

Cross-Coupling Reactions: Exploring the potential for the acyl chloride group to participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to form novel ketone structures.

Reactions with Organometallic Reagents: A systematic study of its reactions with Grignard reagents, organolithium compounds, or Gilman cuprates could yield a variety of deuterated tertiary alcohols and ketones, expanding the library of available labeled compounds.

Photochemical and Radical Reactions: Investigating the molecule's behavior under photochemical conditions or in the presence of radical initiators could unlock unprecedented reaction pathways, leading to novel molecular scaffolds.

Table 1: Potential Undiscovered Reaction Pathways for this compound

| Reaction Type | Potential Product Class | Significance |

| Asymmetric Catalysis | Chiral Esters/Amides | Access to enantiopure deuterated drug analogues for stereoselective metabolism studies. |

| Palladium-Catalyzed Cross-Coupling | Deuterated Ketones | Formation of complex C-C bonds, useful in synthesizing advanced intermediates. |

| Friedel-Crafts Acylation | Deuterated Aryl Ketones | Direct acylation of aromatic rings to build complex deuterated aromatic compounds. |

| Radical Dechlorination/Acylation | Deuterated Aldehydes/Ketones | Alternative pathways for functional group transformation under specific radical conditions. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous flow and automated processes, which offer enhanced safety, scalability, and reaction control compared to traditional batch methods. vapourtec.com Integrating the synthesis and application of this compound into these platforms is a significant future direction.

Flow chemistry enables precise control over parameters like temperature, pressure, and residence time, which is ideal for managing the reactivity of acyl chlorides. vapourtec.com Automated platforms can use this control to rapidly screen various reaction conditions or synthesize a library of derivatives. nih.gov For instance, an automated system could sequentially react this compound with a series of different amines or alcohols, generating a library of deuterated amides and esters for high-throughput screening in drug discovery or materials science. chemrxiv.org This approach accelerates the optimization process and allows for the unattended, efficient production of compound libraries. vapourtec.com

Table 2: Advantages of Integrating this compound into Automated Flow Chemistry

| Advantage | Description |

| Enhanced Safety | Minimizes handling of the reactive acyl chloride and allows for safe execution of exothermic reactions. |

| High-Throughput Synthesis | Automated sequential reactions enable the rapid generation of large libraries of derivatives for screening. nih.gov |

| Rapid Optimization | Systematically varies parameters (temperature, flow rate, stoichiometry) to quickly find optimal reaction conditions. vapourtec.com |

| Scalability | Seamlessly scales up production from milligrams to kilograms by running the system for longer periods. researchgate.net |

| Data-Rich Environment | Integration of real-time analytical tools (e.g., IR, NMR) provides immediate data on reaction progress and purity. |

Advanced Materials Science Applications (e.g., polymer modification, surface chemistry)

While primarily used in pharmaceutical research, the structural features of this compound make it a compelling candidate for applications in advanced materials science. The reactive acyl chloride group can act as a covalent anchor to modify surfaces and polymers, while the deuterated phenoxy group can serve as a unique spectroscopic tag.

Potential applications include:

Polymer Modification: Grafting this compound onto polymers containing hydroxyl or amine functional groups (e.g., polyvinyl alcohol, polyethyleneimine). The resulting deuterated polymer could be analyzed using techniques like neutron scattering to study polymer dynamics and conformation.

Surface Chemistry: Modifying the surface of materials like silica, gold, or carbon nanotubes. The acyl chloride can react with surface hydroxyl or amine groups to create a stable, covalently bonded phenoxy-d5 layer. These modified surfaces could be used to alter surface energy, improve biocompatibility, or act as platforms for further chemical functionalization.

Functional Coatings: Creating deuterated coatings for applications in corrosion prevention or as specialized layers in electronic devices. The kinetic isotope effect, which lends greater stability to the deuterated form, could potentially enhance the durability of these coatings.

Table 3: Potential Materials Science Applications

| Application Area | Role of this compound | Potential Outcome |

| Polymer Science | Grafting agent for functional polymers. | Polymers with labeled chains for studying diffusion and chain entanglement via neutron scattering. |

| Surface Modification | Covalent attachment to hydroxylated or aminated surfaces. | Creation of stable, deuterated surfaces for studying interfacial phenomena or as biocompatible layers. |

| Advanced Coatings | Component in anti-corrosion or electronic thin films. | Enhanced coating stability and a tool for analyzing degradation mechanisms. |

Development of Environmentally Benign Synthetic Routes

The conventional synthesis of this compound involves chlorinating its corresponding carboxylic acid with reagents like thionyl chloride or oxalyl chloride, often in halogenated solvents such as dichloromethane (B109758) (CH2Cl2). These traditional methods generate corrosive and toxic byproducts and utilize solvents with significant environmental and health concerns. acs.org

A key future direction is the development of "green" synthetic routes that align with the principles of sustainable chemistry. Research in this area would focus on:

Alternative Chlorinating Agents: Exploring solid-supported chlorinating agents or milder reagents that produce less harmful byproducts.

Solvent Substitution: Replacing dichloromethane with more environmentally benign solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even solvent-free reaction conditions.

Catalytic Routes: Developing catalytic methods for the chlorination step that reduce the need for stoichiometric amounts of harsh reagents.

Process Intensification: Utilizing flow chemistry not only for safety and automation but also for energy efficiency and waste reduction.

Table 4: Comparison of Traditional vs. Green Synthetic Routes

| Step | Traditional Method | Potential Green Alternative |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Solid-supported reagents (e.g., polymer-bound PCl₅), TCCA (Trichloroisocyanuric acid) |

| Solvent | Dichloromethane (DCM), Chloroform (B151607) | 2-MeTHF, CPME, or solvent-free conditions |

| Byproduct Management | Generates HCl and SO₂/CO/CO₂ gases | Reagents with recyclable or less toxic byproducts. |

| Energy Usage | Typically requires heating under reflux. | Catalytic methods that proceed at lower temperatures; microwave-assisted synthesis. |

Synergistic Approaches Combining Isotopic Labeling with Advanced Spectroscopic Probes

The core value of this compound is its isotopic labeling, which is essential for mass spectrometry and NMR-based metabolic studies. The future lies in combining this feature with other advanced analytical techniques to create powerful, multi-modal probes for complex biological and chemical systems.

Synergistic approaches could involve:

Dual-Mode Probes: Synthesizing derivatives of this compound that also incorporate a fluorescent tag or a spin label. Such molecules would allow for simultaneous quantification by mass spectrometry and visualization by fluorescence microscopy or analysis by electron paramagnetic resonance (EPR) spectroscopy.

Neutron Scattering Studies: Deuterium (B1214612) has a significantly different neutron scattering cross-section compared to hydrogen. This makes this compound an ideal building block for creating molecules to be studied by small-angle neutron scattering (SANS) or neutron reflectometry, providing unique structural information on polymers, micelles, and biological membranes.

Kinetic Isotope Effect (KIE) Studies: The increased stability of the C-D bond compared to the C-H bond can be exploited to study reaction mechanisms. A 2023 study noted that the deuterated form of the compound has a longer shelf life, demonstrating this kinetic isotope effect. This property can be intentionally used to probe rate-determining steps in complex chemical and enzymatic reactions.

Table 5: Synergistic Analytical Approaches

| Technique | Combined with Isotopic Labeling | Information Gained |

| Fluorescence Microscopy | A derivative containing a fluorophore. | Correlates spatial location (imaging) with metabolic fate (mass spectrometry). |

| Neutron Scattering | Use in polymers or surfactants. | Provides detailed structural information on macromolecular assemblies in solution or at interfaces. |

| Electron Paramagnetic Resonance (EPR) | A derivative containing a spin label (e.g., nitroxide). | Probes the local environment and dynamics of the labeled molecule in biological systems. |

| Reaction Kinetics Analysis | Comparison with the non-deuterated analogue. | Elucidates reaction mechanisms by measuring the kinetic isotope effect. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Phenoxypropanoyl Chloride-d5 with high isotopic purity?

- Methodological Answer : The synthesis of deuterated acyl chlorides like this compound typically involves substituting hydrogen atoms with deuterium at specific positions using deuterated reagents (e.g., D₂O, deuterated alcohols). Critical steps include:

- Deuteration : Reacting the precursor (e.g., 2-phenoxypropanoic acid) with deuterated thionyl chloride (SOCl₂-d₂) under anhydrous conditions to ensure minimal isotopic exchange .

- Purification : Distillation under reduced pressure or preparative HPLC to isolate the deuterated product and confirm isotopic purity via mass spectrometry (MS) or ²H-NMR .

- Validation : Quantify deuterium incorporation (>98%) using isotopic ratio analysis via high-resolution MS .

Q. How should researchers characterize this compound to distinguish it from its non-deuterated counterpart?

- Methodological Answer : Key analytical techniques include:

- NMR Spectroscopy : ²H-NMR identifies deuterium positions, while ¹H-NMR reveals residual protons. For example, the absence of a proton signal at the α-carbon confirms deuteration .

- Mass Spectrometry : ESI-MS or GC-MS detects the characteristic isotopic cluster (M+5 peak for d5) and validates molecular weight (e.g., ~261.14 + 5 Da) .

- FTIR : Compare C=O and C-Cl stretching frequencies; deuteration minimally affects these bands but eliminates C-H vibrations in deuterated regions .

Q. What stability and storage conditions are critical for this compound in experimental settings?

- Methodological Answer :

- Storage : Store under inert gas (Ar/N₂) at –20°C in amber glass vials to prevent hydrolysis. Moisture-free environments are critical due to the compound’s reactivity with water .

- Handling : Use anhydrous solvents (e.g., deuterated chloroform) for dissolution. Monitor degradation via periodic NMR or FTIR to detect hydrolysis byproducts (e.g., 2-phenoxypropanoic acid-d5) .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Experimental Design : Compare reaction rates of deuterated vs. non-deuterated compounds with nucleophiles (e.g., amines, alcohols) under identical conditions. Use kinetic modeling (e.g., Eyring equation) to calculate KIEs .

- Data Interpretation : Expect reduced reaction rates (kH/kD > 1) due to stronger C-D bonds. For example, a KIE of 2–3 is typical for acyl chloride reactions, affecting catalytic efficiency in peptide synthesis .

- Contradiction Resolution : Discrepancies may arise from solvent isotope effects; control experiments with deuterated solvents (e.g., DMF-d7) are essential .

Q. What strategies resolve discrepancies in metabolic tracing studies using this compound as a deuterium-labeled probe?

- Methodological Answer :

- Isotopic Dilution Analysis : Use LC-MS/MS to track deuterium loss in biological matrices. Normalize data against internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .

- Cross-Validation : Compare with non-deuterated controls to distinguish biological degradation from experimental artifacts. For example, unexpected deuterium retention may indicate enzyme-mediated isotopic discrimination .

Q. Can computational models predict isotopic effects on the electronic structure of this compound?

- Methodological Answer :

- DFT Calculations : Simulate molecular orbitals and electrostatic potentials using software like Gaussian or ORCA. Compare charge distribution between deuterated/non-deuterated forms to assess electronic impacts .

- MD Simulations : Study solvation dynamics and hydrogen/deuterium bonding patterns in solvents like DMSO-d6 or CDCl3. These models help explain experimental KIEs and reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.